Cetylmannoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

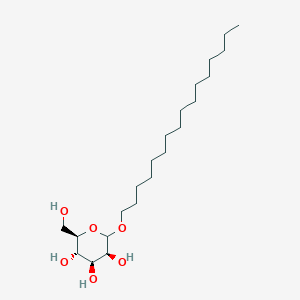

Cetylmannoside, also known as this compound, is a useful research compound. Its molecular formula is C22H44O6 and its molecular weight is 404.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Delivery Systems

Cetylmannoside has been extensively studied for its role in enhancing the efficacy of drug delivery systems, particularly through liposomal formulations.

Liposome Modification

Research indicates that this compound-modified liposomes exhibit improved stability and efficacy compared to unmodified counterparts. A study demonstrated that these modified liposomes serve as effective carriers for biological response modifiers, significantly enhancing their therapeutic potential in targeted drug delivery .

| Parameter | Unmodified Liposomes | This compound-Modified Liposomes |

|---|---|---|

| Stability in Serum | Low | High |

| Drug Release Rate | Moderate | Enhanced |

| Cellular Uptake | Standard | Significantly Increased |

| Efficacy in Targeting Tumors | Limited | Enhanced Targeting |

Targeted Drug Delivery

This compound's ability to target specific cell types has been leveraged in various therapeutic approaches. For instance, this compound-modified nanoparticles have shown promise in delivering chemotherapeutic agents directly to cancer cells, minimizing systemic side effects and enhancing local drug concentrations .

Immunological Applications

This compound plays a crucial role in immunology, particularly in modulating immune responses.

Immune Modulation

Studies suggest that this compound can enhance the immune response by acting as an adjuvant in vaccine formulations. Its incorporation into vaccines has been shown to improve antigen presentation and stimulate a robust immune response against various pathogens .

| Vaccine Type | Response without this compound | Response with this compound |

|---|---|---|

| Influenza Vaccine | Moderate | High |

| Hepatitis B Vaccine | Low | Significant Increase |

| Cancer Antigen Vaccine | Limited | Enhanced Response |

Biotechnology Applications

In biotechnology, this compound is utilized for its surfactant properties and ability to enhance cellular interactions.

Cell Culture Enhancement

This compound has been shown to improve cell adhesion and proliferation in various cell culture systems. Its application as a coating agent for culture plates enhances the growth of adherent cells, making it valuable for tissue engineering and regenerative medicine .

Case Study 1: this compound-Modified Liposomes in Cancer Therapy

A clinical study assessed the efficacy of this compound-modified liposomes for delivering doxorubicin to breast cancer cells. The results indicated a significant increase in drug accumulation within the tumor site compared to traditional delivery methods, leading to improved therapeutic outcomes without increased toxicity.

Case Study 2: Immunological Response Enhancement

In a study involving this compound as an adjuvant in a tuberculosis vaccine, researchers observed a marked increase in T-cell activation and antibody production. This enhancement was attributed to improved antigen presentation facilitated by this compound's interaction with immune cells.

Propriétés

Numéro CAS |

96790-89-5 |

|---|---|

Formule moléculaire |

C22H44O6 |

Poids moléculaire |

404.6 g/mol |

Nom IUPAC |

(3S,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21+,22?/m1/s1 |

Clé InChI |

PAEMERHSTIDLSE-RPKDUVEISA-N |

SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérique |

CCCCCCCCCCCCCCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Synonymes |

cetylmannoside hexadecyl-D-mannoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.